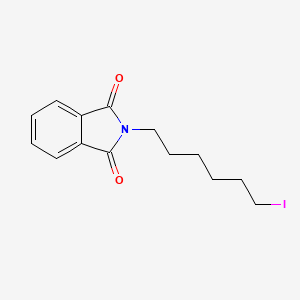

2-(6-Iodohexyl)isoindole-1,3-dione

Description

BenchChem offers high-quality 2-(6-Iodohexyl)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Iodohexyl)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-iodohexyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO2/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKUOLDBDOKVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(6-Iodohexyl)isoindole-1,3-dione chemical structure and properties

Technical Whitepaper: 2-(6-Iodohexyl)isoindole-1,3-dione as a Strategic Synthon

Executive Summary

2-(6-Iodohexyl)isoindole-1,3-dione (also known as

Its structural utility lies in its orthogonality: the iodine atom acts as a highly reactive leaving group for

Physicochemical Characterization

| Property | Value | Notes |

| IUPAC Name | 2-(6-Iodohexyl)isoindole-1,3-dione | |

| Common Name | ||

| CAS Registry | 59572-29-1 (Generic); 23644-79-3 (Isomer/Salt variants) | Verify specific isomer with supplier. |

| Molecular Formula | ||

| Molecular Weight | 357.19 g/mol | |

| Appearance | White to Off-White Crystalline Solid | Light sensitive (Iodide degradation). |

| Melting Point | 58–62 °C | |

| Solubility | Soluble in DMF, DMSO, DCM, Acetone. | Poorly soluble in water. |

| Storage | 2–8°C, Protect from Light | Iodides darken upon liberation of |

Synthetic Architecture & Methodology

The synthesis of 2-(6-Iodohexyl)isoindole-1,3-dione follows a classic Gabriel Synthesis pathway, but with a critical stoichiometric modification to prevent dimerization.

The "Anti-Dimerization" Strategy

A common pitfall in synthesizing

DOT Diagram: Synthesis Pathway

Caption: Stoichiometric control directs the pathway toward the mono-substituted product, minimizing the bis-imide impurity.

Mechanistic Utility in Drug Discovery (PROTACs)

In PROTAC design, the linker is not merely a connector; it influences cell permeability, solubility, and the thermodynamic stability of the ternary complex. 2-(6-Iodohexyl)isoindole-1,3-dione provides a lipophilic, semi-rigid alkyl linker .

The Reactivity Matrix

-

Electrophilic Attack (

): The terminal iodide is displaced by nucleophiles (Phenols, Amines, Thiols) on the "Warhead" (Protein of Interest ligand). -

Deprotection (Ing-Manske): The phthalimide is removed using Hydrazine (

) or Methylamine to reveal a primary amine. -

Amide Coupling: The newly revealed amine is coupled to an E3 Ligase ligand (e.g., Pomalidomide-COOH) to complete the PROTAC.

DOT Diagram: PROTAC Assembly Workflow

Caption: Stepwise assembly of a PROTAC using the linker to bridge a Target Ligand and an E3 Ligase Binder.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(6-Iodohexyl)isoindole-1,3-dione

Objective: Isolate mono-alkylated product from 1,6-diiodohexane.

Reagents:

-

Potassium Phthalimide (1.0 eq)

-

1,6-Diiodohexane (3.0 eq) – Excess is critical.

-

Anhydrous DMF (Dimethylformamide)[2]

Procedure:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-diiodohexane (30 mmol) in anhydrous DMF (50 mL).

-

Addition: Add Potassium Phthalimide (10 mmol) in a single portion.

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 12–16 hours. Note: Higher temperatures (>80°C) increase dimerization risk. -

Workup:

-

Cool to room temperature.

-

Pour into ice-cold water (200 mL). The excess diiodide and product will precipitate or oil out.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the organic layer with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification:

-

The crude oil contains the product and excess 1,6-diiodohexane.

-

Perform Column Chromatography (Silica Gel).[2]

-

Eluent: Hexanes (to elute diiodide first)

10% EtOAc/Hexanes (to elute product). -

Yield: Expect 60–75%. White solid.

-

Protocol B: General Deprotection (Phthalimide Cleavage)

Objective: Reveal the primary amine for subsequent coupling.[3]

Procedure:

-

Dissolve the Phthalimide-Linker-Ligand intermediate in Ethanol (0.1 M).

-

Add Hydrazine Monohydrate (5.0 eq).

-

Reflux (80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Cool and filter off the precipitate.

-

Concentrate the filtrate. If necessary, redissolve in DCM and wash with basic water (

) to ensure the amine is free-based.

References

-

Sigma-Aldrich. 2-(6-Iodo-hexyl)-isoindole-1,3-dione Product Sheet. Merck KGaA. Link

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: New Strategies for Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966-1973. Link

-

Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. (Describes the foundational dBET1 synthesis logic). Link

-

BenchChem. dBET1: A Technical Guide to a First-in-Class BET Degrader. (Detailed workflow on linker integration). Link

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology, 27(8), 998-985. Link

Sources

Technical Guide: Solubility & Handling of 2-(6-Iodohexyl)isoindole-1,3-dione

[1][2]

Executive Summary

This technical guide details the solubility profile, handling protocols, and stability considerations for 2-(6-Iodohexyl)isoindole-1,3-dione (CAS: 23644-79-3).[1][2] Primarily utilized as a heterobifunctional linker in PROTAC® development and organic synthesis (Gabriel synthesis derivatives), this compound exhibits distinct solubility characteristics driven by its phthalimide core and hydrophobic alkyl-iodide tail.[1][2]

While highly soluble in dipolar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) , this molecule requires specific handling to prevent deiodination and oxidative degradation.[2] This guide provides self-validating protocols for solubility determination and storage to ensure experimental reproducibility in drug discovery workflows.

Chemical Profile & Solubility Thermodynamics[1][2]

Physicochemical Properties

The molecule consists of a rigid, polar phthalimide head group and a flexible, lipophilic 6-carbon alkyl chain terminating in an iodine atom.[1][2]

| Property | Value |

| CAS Number | 23644-79-3 |

| Molecular Formula | |

| Molecular Weight | 357.19 g/mol |

| Physical State | White to off-white solid |

| Predicted LogP | ~3.2 - 3.5 (Lipophilic) |

| Primary Solvents | DMSO, DMF, Dichloromethane (DCM) |

| Insolubility | Water, acidic/basic aqueous buffers |

Solvent Compatibility: DMSO & DMF

DMSO and DMF are the solvents of choice for this compound due to their high dielectric constants and ability to solvate both the aromatic phthalimide core (via

-

Solubility Expectation: Typical stock concentrations for biological assays or synthetic intermediates range from 10 mM to 100 mM .[1][2] In pure DMSO or DMF, solubility often exceeds 50 mg/mL at room temperature.[2]

-

Thermodynamic Driver: The enthalpy of solvation in dipolar aprotic solvents overcomes the crystal lattice energy of the phthalimide stacking, which water cannot achieve due to the hydrophobic hexyl chain.[2]

Critical Stability Warning (Expert Insight)

While soluble, DMSO is not inert toward alkyl iodides under all conditions.[2]

-

Kornblum Oxidation Risk: At elevated temperatures (>80°C), DMSO can act as an oxidant, converting the alkyl iodide to an aldehyde/ketone or alcohol, releasing iodine (

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Photolytic Deiodination: The C-I bond is weak (~50 kcal/mol).[2] Exposure to light in solution can cause homolytic cleavage, turning the solution yellow/brown (

formation).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Experimental Protocols

Protocol A: Visual Solubility Assessment (Self-Validating)

This protocol allows researchers to rapidly determine if a target concentration (e.g., 50 mM) is achievable without advanced instrumentation.[1][2]

Materials:

Step-by-Step Methodology:

-

Calculation: Calculate the mass required for a 50 mM stock.

-

Example: For 1 mL, weigh 17.86 mg.[2]

-

-

Weighing: Weigh the solid into the amber vial.

-

Solvent Addition: Add 50% of the target solvent volume (e.g., 500

L).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Agitation: Vortex for 30 seconds.

-

Validation: Hold the vial against a dark background under a light source.

Protocol B: HPLC Saturation Assay (Quantitative)

For precise solubility limits (thermodynamic solubility), use this HPLC-based workflow.

Workflow Diagram:

Figure 1: Step-by-step workflow for determining thermodynamic solubility limits using HPLC. Note the use of amber vials to prevent photodegradation.

Stability & Degradation Pathways[1][6]

Understanding the degradation mechanisms is vital for interpreting solubility data.[2] If a solution turns yellow, the solubility data is compromised by chemical change.[2]

Degradation Mechanism Diagram[1]

Figure 2: Primary degradation pathways.[1][2] Light exposure leads to radical cleavage, while heating in DMSO risks oxidative conversion.[2] Both pathways release free Iodine.[1][2]

Storage Recommendations

To maintain the integrity of solubilized stocks:

-

Container: Amber borosilicate glass vials with PTFE-lined caps.

-

Temperature: Store DMSO stocks at -20°C. (Note: DMSO freezes at 18.5°C; thaw completely at room temperature before use to avoid concentration gradients).

-

Atmosphere: Purge headspace with Argon or Nitrogen to prevent moisture uptake (DMSO is hygroscopic).[1][2]

Summary Data Table

| Parameter | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) | Water |

| Solubility Classification | High | High | Insoluble |

| Typical Stock Conc. | 10 - 100 mM | 10 - 100 mM | N/A |

| Dissolution Rate | Fast (< 2 min vortex) | Fast (< 2 min vortex) | N/A |

| Stability Risk | Oxidation at High Temp | Hydrolysis (if wet) | N/A |

| Freezing Point | 18.5°C | -61°C | 0°C |

References

-

PubChem. Compound Summary: 2-(6-Iodohexyl)isoindole-1,3-dione (CID 639853).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

-

Kornblum, N., et al. (1959).[2] A New and Selective Method of Oxidation.[2] The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes.[2] Journal of the American Chemical Society.[2] (Context: Reactivity of alkyl iodides in DMSO). Retrieved from [Link][1]

Physicochemical Profiling of N-Alkyl Phthalimide Derivatives

The following technical guide details the physicochemical properties, synthesis, and characterization of N-alkyl phthalimide derivatives.

From Synthesis to Solid-State Characterization

Executive Summary

The phthalimide scaffold (

This guide analyzes the physical transitions that occur as the N-alkyl chain lengthens—specifically the dramatic reduction in melting point, the inversion of solubility profiles, and the crystallographic "odd-even" effects—providing a roadmap for researchers in drug discovery and polymer chemistry.

Synthesis: The Foundation

To study these properties, high-purity derivatives are required. Two primary pathways exist: the Gabriel Synthesis (using alkyl halides) and Thermal Condensation (using amines). The condensation route is preferred for atom economy in industrial settings.

Reaction Mechanism & Protocol

The formation of N-alkyl phthalimides proceeds via a nucleophilic attack of the amine on the anhydride carbonyl, forming an N-substituted phthalamic acid intermediate . This intermediate requires thermal or chemical dehydration to undergo ring closure (cyclodehydration) to form the imide.

Standard Protocol (Thermal Condensation):

-

Stoichiometry: Mix Phthalic Anhydride (1.0 eq) and Alkyl Amine (1.1 eq).

-

Solvent: Glacial Acetic Acid (Reflux) or Solvent-Free (Melt).

-

Conditions: Heat to 110–140°C for 2–4 hours.

-

Workup: Pour into ice-cold water. The hydrophobic product precipitates immediately.

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis pathway from anhydride precursors to the final imide.

Solid-State Properties: Melting Point & Crystallography

The most striking physical property of this series is the precipitous drop in melting point as the alkyl chain grows.

The "Lattice Disruption" Effect

Unsubstituted phthalimide melts at ~238°C due to strong intermolecular hydrogen bonding (N-H···O) and efficient

-

N-Methylation: Removes the H-bond donor, dropping the MP by over 100°C.

-

Chain Extension: As the alkyl chain lengthens (Ethyl

Butyl), the flexible tail disrupts the efficient packing of the rigid aromatic cores, lowering the lattice energy further.

Quantitative Data: The Homologous Series

The following table aggregates experimental melting point data, illustrating the destabilization trend.

| Derivative | Alkyl Chain | Molecular Weight | Melting Point (°C) | Physical State (RT) |

| Phthalimide | H | 147.13 | 233 – 238 | Crystalline Solid |

| N-Methyl | 161.16 | 133 – 134 | White Needles | |

| N-Ethyl | 175.19 | 73 – 78 | Crystalline Solid | |

| N-Propyl | 189.21 | ~66 | Crystalline Powder | |

| N-Butyl | 203.24 | 32 – 36 | Low-Melting Solid | |

| N-Pentyl | 217.26 | < 30 | Oil / Semi-solid |

Note: Data compiled from standard chemical suppliers and crystallographic literature [1, 2].

Crystal Packing & The Odd-Even Effect

In the solid state, N-alkyl phthalimides often display an odd-even effect .

-

Even Chains (Ethyl, Butyl): Often pack more efficiently due to the terminal methyl group being trans-oriented relative to the ring, allowing closer stacking.

-

Odd Chains (Propyl, Pentyl): The terminal methyl group can create steric clash or "voids" in the lattice, often leading to lower melting points or different space groups compared to their even neighbors.

Solution-State Properties: Solubility & Lipophilicity

As the alkyl chain lengthens, the molecule transitions from a polar, hydrogen-bond capable species (unsubstituted) to a highly lipophilic entity.

Solubility Profile

-

Water: Practically insoluble for all N-alkyl derivatives.

-

Alcohols (EtOH, MeOH): Soluble hot; often used for recrystallization.

-

Aprotic Solvents (Acetone, Ethyl Acetate, DCM): High solubility.

-

Trend: Lipophilicity (

) increases linearly with carbon number.

Structure-Property Logic Flow

Figure 2: Causal relationship between alkyl chain elongation and physicochemical outcomes.

Spectroscopic Characterization

Identification of N-alkyl phthalimides relies on detecting the disappearance of the N-H signal and the appearance of alkyl signatures.

Infrared Spectroscopy (FT-IR)

The phthalimide core provides a distinct "fingerprint" in the carbonyl region.

-

C=O Stretching: A characteristic doublet is observed due to the coupling of the two carbonyls.

-

Asymmetric Stretch: ~1770

(Weak/Medium) -

Symmetric Stretch: ~1710–1720

(Very Strong)

-

-

Absence of N-H: The broad band at 3200

(present in phthalimide) disappears in N-alkyl derivatives.

Nuclear Magnetic Resonance ( -NMR)

-

Aromatic Region: Two sets of multiplets (AA'BB' system) between 7.6 – 7.9 ppm .

-

N-Methylene (

): This is the diagnostic peak. The nitrogen atom deshields the adjacent protons, shifting them downfield to 3.6 – 3.8 ppm (Triplet). -

Terminal Methyl: Appears as a triplet upfield at 0.9 – 1.0 ppm .

References

-

Sigma-Aldrich. N-Methylphthalimide Product Specification & Physical Properties.Link

-

ChemicalBook. N-Butylphthalimide Physical Properties and Safety Data.Link

-

National Institutes of Health (PubChem). Phthalimide Compound Summary.Link

-

Thermo Fisher Scientific. N-Ethylphthalimide Certificate of Analysis.Link

Technical Guide: Determination and Interpretation of the Melting Point for 2-(6-Iodohexyl)isoindole-1,3-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Melting Point in Compound Validation

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The compound 2-(6-Iodohexyl)isoindole-1,3-dione, a derivative of the versatile isoindole-1,3-dione scaffold, presents significant interest due to the scaffold's known biological activities, including antimicrobial and anticancer properties.[1][2] As a functionalized intermediate, likely used in the synthesis of more complex target molecules, establishing its physicochemical properties is a foundational step in ensuring the validity of subsequent research and development.

The melting point is one of the most fundamental and informative of these properties. It serves as a primary indicator of purity; a sharp, well-defined melting point range is characteristic of a pure crystalline substance, whereas a broad and depressed range often signifies the presence of impurities.[3][4] This phenomenon, known as melting point depression, occurs because impurities disrupt the uniform crystal lattice of a compound, thereby weakening the intermolecular forces that must be overcome for the substance to transition from a solid to a liquid state.[3][5] Consequently, less energy is required to initiate melting, and the process occurs over a wider temperature gradient.[5]

Furthermore, the melting point is a crucial parameter for material identification. By comparing an experimentally determined value with established literature or reference standards, a researcher can confirm the identity of a synthesized compound.[6][7] This guide provides a comprehensive, field-proven framework for the precise determination, validation, and interpretation of the melting point range for 2-(6-Iodohexyl)isoindole-1,3-dione, ensuring data integrity for regulatory submissions and further chemical synthesis.

Physicochemical Profile

A summary of the key physicochemical properties for 2-(6-Iodohexyl)isoindole-1,3-dione is presented below. These parameters are essential for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₆INO₂ | - |

| Molecular Weight | 357.19 g/mol | [8] |

| Physical Form | White Solid | [8] |

| Melting Point (°C) | To Be Determined | See Experimental Protocols (Sections 4.0 & 5.0) |

Workflow for Authoritative Melting Point Determination

The following diagram outlines the logical workflow for accurately determining and validating the melting point of a newly synthesized batch of 2-(6-Iodohexyl)isoindole-1,3-dione. This process ensures both precision and conformity with standard practices.

Caption: Workflow for Melting Point Determination and Validation.

Experimental Protocol 1: Capillary Melting Point Determination

This method provides a rapid, reliable, and visually intuitive means of determining the melting point range. It is widely used for routine purity checks and compound identification.[4]

4.1 Rationale for Method

The capillary method relies on direct visual observation of the phase transition as a finely packed sample is heated at a controlled rate.[9] The temperatures at which the first droplet of liquid appears (onset of melting) and at which the last solid particle disappears (clear point) define the melting range. A slow, controlled heating rate near the expected melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[10]

4.2 Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the 2-(6-Iodohexyl)isoindole-1,3-dione sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[9]

-

Place a small amount of the compound on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula.

-

Jab the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder multiple times.[9][10]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the sealed end.[9][11]

-

The final packed sample height should be 2-3 mm to ensure uniform heating.[10][11]

-

-

Instrument Setup and Preliminary Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Perform a rapid determination by heating at a high rate (e.g., 5-10°C per minute) to find an approximate melting temperature.[4] Note the temperature at which the sample melts.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[11]

-

-

Accurate Measurement:

-

Insert a new, properly prepared capillary tube.

-

Heat the sample at a medium rate until the temperature is about 15-20°C below the approximate melting point found in the previous step.[9]

-

Crucially, reduce the heating rate to 1-2°C per minute. [10][11] This slow ramp rate is essential for accuracy.

-

Observe the sample closely through the magnified viewing port.

-

Record T1: The temperature at which the first droplet of liquid is observed (onset of melt).[11] This may be accompanied by the sample column collapsing or shrinking.[10]

-

Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid (clear point).[10][11]

-

The melting point is reported as the range T1 – T2.

-

-

Validation and Repetition:

-

Repeat the accurate measurement at least twice with fresh samples until consistent values (within 1°C) are obtained.[11]

-

If available, run a mixed melting point test by mixing the sample with a known, pure standard to confirm identity.[5] If the compounds are identical, the melting point will remain sharp and unchanged.[5]

-

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and quantitative data on a material's thermal transitions.[12] It is considered a gold-standard method for melting point determination in pharmaceutical and materials development.[13]

5.1 Rationale for Method

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[12][14] When the sample melts (an endothermic process), it requires more energy than the reference to maintain the same temperature increase. This difference in heat flow is detected and plotted against temperature, generating a thermogram. The resulting peak provides the melting temperature (Tₘ), onset temperature, and the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample.[15]

5.2 Step-by-Step Methodology

-

Instrument Calibration:

-

Prior to analysis, ensure the DSC instrument is calibrated for temperature and enthalpy using a certified reference standard, such as high-purity Indium (Tₘ = 156.6°C).[15]

-

-

Sample Preparation:

-

Instrument Programming and Execution:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) to create a stable, non-reactive atmosphere.

-

Set the experimental parameters. A typical program for melting point analysis would be:

-

Equilibrate at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5 or 10°C/min) to a temperature well above the expected melting point.[16]

-

-

Initiate the run and record the heat flow versus temperature data.

-

-

Data Analysis:

-

From the resulting DSC thermogram, determine the key melting characteristics:

-

Onset Temperature: Calculated as the intersection of the pre-transition baseline with the tangent of the melting peak's leading edge. This value is often considered the most comparable to the visually observed melting point.

-

Peak Temperature (Tₘ): The temperature at the apex of the endothermic peak.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

-

-

The software accompanying the instrument will typically perform these calculations automatically.[15]

-

Interpretation of Results

-

High Purity: A sharp melting range, typically 0.5-1.5°C, determined by either method, is a strong indicator of high purity for the isolated 2-(6-Iodohexyl)isoindole-1,3-dione.[3][4] The DSC thermogram would show a single, sharp, and symmetrical endothermic peak.

-

Presence of Impurities: A broad melting range (> 2°C) that is depressed (lower than expected for a pure compound) suggests the presence of impurities.[7][17] The DSC peak in this case would likely be broader and may show asymmetry or shoulders, indicating a more complex melting process.

-

Polymorphism: The presence of multiple melting peaks on a DSC thermogram could indicate that 2-(6-Iodohexyl)isoindole-1,3-dione exists in different crystalline forms (polymorphs), each with its own distinct melting point. This is a critical consideration in drug development as different polymorphs can have different stabilities and bioavailabilities.

Conclusion

References

-

Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

-

Mettler-Toledo. (n.d.). What is Melting Point?. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Laboteq. (2025, June 18). Why is it Important to Distinguish Between a Sharp Melting Point and a Melting Point Range. [Link]

-

Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

Purdue College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [Link]

-

University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]

-

ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. [Link]

-

DergiPark. (2025, December 31). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. mt.com [mt.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. 2-(6-Iodo-hexyl)-isoindole-1,3-dione | 23644-79-3 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. jk-sci.com [jk-sci.com]

- 12. torontech.com [torontech.com]

- 13. qualitest.ae [qualitest.ae]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Protocol for synthesizing 2-(6-Iodohexyl)isoindole-1,3-dione from 1,6-diiodohexane

Abstract & Strategic Overview

This protocol details the synthesis of 2-(6-Iodohexyl)isoindole-1,3-dione , a critical heterobifunctional linker used extensively in PROTAC® development and bioconjugation. The synthesis utilizes a modified Gabriel amine synthesis, reacting potassium phthalimide with 1,6-diiodohexane.

The Core Challenge: The primary failure mode in this synthesis is the formation of the symmetrical byproduct, 1,6-bis(phthalimido)hexane , where both iodine termini are substituted.

The Solution: This protocol employs a Statistical Amplification Strategy . By maintaining a high molar excess (4:1) of the electrophile (1,6-diiodohexane) relative to the nucleophile (potassium phthalimide), we statistically favor the mono-substitution event. The unreacted 1,6-diiodohexane is non-polar and easily recovered via flash chromatography for reuse, ensuring economic viability.

Reaction Mechanism & Logic

The reaction proceeds via an

Diagram 1: Reaction Pathway & Divergence

Caption: Kinetic divergence in alkylation. High concentration of 1,6-diiodohexane ensures the nucleophile preferentially attacks the starting material rather than the mono-substituted product.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Potassium Phthalimide | 185.22 | 1.0 | >98% | Nucleophile |

| 1,6-Diiodohexane | 337.97 | 4.0 | >97% | Electrophile (Excess) |

| DMF (Anhydrous) | 73.09 | Solvent | 99.8% | Polar Aprotic Solvent |

| Ethyl Acetate / Hexanes | - | - | HPLC | Extraction/Purification |

Equipment

-

Round-bottom flask (equipped with magnetic stir bar).[1]

-

Oil bath with temperature controller.

-

Rotary evaporator with high-vacuum pump (to remove DMF).

-

Flash Chromatography system (Silica gel 60).

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Drying: Flame-dry a 250 mL round-bottom flask under vacuum and backfill with Argon or Nitrogen.

-

Solvation: Add 1,6-diiodohexane (13.5 g, 40 mmol, 4.0 eq) to the flask.

-

Dissolution: Add anhydrous DMF (50 mL) . Stir until the diiodide is fully dissolved.

-

Note: Using DMF ensures homogeneity. While Acetone/K2CO3 is an alternative, DMF provides faster kinetics for the iodide displacement.

-

-

Addition: Add Potassium Phthalimide (1.85 g, 10 mmol, 1.0 eq) in a single portion.

-

Critical: The potassium phthalimide will not fully dissolve immediately; it forms a suspension. This is normal.

-

Step 2: Reaction Execution

-

Heating: Heat the mixture to 60°C with vigorous stirring.

-

Why 60°C? Higher temperatures (>90°C) increase the rate of the second substitution (bis-formation) and potential elimination byproducts. 60°C is the "sweet spot" for mono-alkylation.

-

-

Monitoring: Stir for 12–16 hours .

-

TLC Control: (Eluent: 20% EtOAc in Hexanes).[2]

-

Rf ~0.9: 1,6-Diiodohexane (Iodine stain active).

-

Rf ~0.5: Target Mono-product (UV active).

-

Rf ~0.1: Bis-product (UV active).

-

-

-

Completion: The reaction is complete when the potassium phthalimide solid disappears and a white precipitate (KI) forms.

Step 3: Workup & DMF Removal

-

Concentration: Remove the DMF solvent in vacuo using a rotary evaporator with a high-vacuum pump (bath temp 50°C).

-

Caution: Residual DMF interferes with silica chromatography, causing "streaking."

-

-

Extraction: Resuspend the oily residue in Ethyl Acetate (100 mL) and wash with Water (3 x 50 mL) to remove Potassium Iodide and trace DMF.

-

Brine Wash: Wash the organic layer with Saturated Brine (50 mL) .

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate to obtain a crude yellow oil.

Step 4: Purification (The "Separation Logic")

The crude mixture contains three components:

-

Excess 1,6-Diiodohexane (Non-polar).

-

Target Product (Medium Polarity).

-

Trace Bis-imide (Polar/Insoluble).

Flash Chromatography Protocol:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Column Diameter: 40 mm (for 10 mmol scale).

-

Eluent Gradient:

-

100% Hexanes (2-3 CV): Elutes excess 1,6-diiodohexane. Collect and recycle.

-

5% EtOAc in Hexanes: Transition.

-

10-15% EtOAc in Hexanes: Elutes the Target Product .

-

50% EtOAc: Elutes bis-impurity (discard).

-

Diagram 2: Purification Workflow

Caption: Chromatographic separation strategy based on polarity gradients.

Quality Control & Characterization

Verify the product identity using NMR.[3][4] The key diagnostic peaks confirm the asymmetry of the molecule (one end phthalimide, one end iodide).

Expected Yield: 75–85% (based on Phthalimide). Physical State: White to off-white solid. Melting Point: 72–74°C.

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1H NMR | 7.84 | Multiplet | 2H | Ar-H (Phthalimide) |

| (CDCl3) | 7.71 | Multiplet | 2H | Ar-H (Phthalimide) |

| 3.68 | Triplet | 2H | N-CH2 (Diagnostic) | |

| 3.18 | Triplet | 2H | I-CH2 (Diagnostic) | |

| 1.85 - 1.35 | Multiplet | 8H | Alkyl Chain (C3-C6) |

Interpretation:

-

The triplet at 3.68 ppm corresponds to the methylene adjacent to the Nitrogen.

-

The triplet at 3.18 ppm corresponds to the methylene adjacent to the Iodine.

-

Note: If the integral at 3.18 ppm is missing and the 3.68 ppm integral doubles relative to aromatic protons, you have formed the bis-product.

Safety & Hazards

-

1,6-Diiodohexane: Alkylating agent. Potentially carcinogenic. Handle in a fume hood. Wear nitrile gloves.

-

DMF: Potent hepatotoxin and readily absorbed through skin.

-

Waste Disposal: Aqueous washings contain Potassium Iodide. Organic waste contains halogenated compounds. Dispose of according to halogenated waste protocols.

References

-

Gabriel Synthesis Mechanism & General Protocol

-

Gibson, M.S. & Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.

-

-

Application in PROTAC Linker Synthesis (Stoichiometry Source)

-

Steinebach, C., et al. (2018). "Orally Bioavailable BET Bromodomain Degraders with Efficacy in Acute Myeloid Leukemia." Journal of Medicinal Chemistry, 61(12), 5704–5727. (See Supporting Information for linker synthesis protocols).

-

-

Spectral Data Verification

Sources

Application Note: Bioconjugation Techniques Using Phthalimide-Protected Alkyl Linkers

Abstract

The precise spatial arrangement of functional moieties is the cornerstone of modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Phthalimide-protected alkyl linkers serve as a robust, orthogonal strategy to introduce defined hydrocarbon spacers while masking primary amines from premature reactivity. This guide details the synthesis, deprotection, and subsequent bioconjugation of these linkers, emphasizing the Gabriel Synthesis adaptation for chemical biology. It addresses the critical challenge of orthogonality—ensuring the linker survives synthetic steps (e.g., acid/base conditions) yet releases the active amine under specific, controlled conditions.

Introduction: The Strategic Role of Phthalimide

In bioconjugation, the "linker" is not merely a bridge; it is a functional component that dictates solubility, stability, and pharmacokinetics. Primary amines are ubiquitous handles for conjugation (via NHS esters or isothiocyanates), but they are highly nucleophilic and prone to interference during multi-step synthesis.

The phthalimide group offers a unique solution by acting as a "masked" primary amine. Unlike Boc (acid-labile) or Fmoc (base-labile), the phthalimide group is relatively stable to both moderate acids and bases, making it ideal for harsh upstream chemical modifications (e.g., Mitsunobu reactions or alkylations) before the final bioconjugation event.

Key Advantages:

-

Orthogonality: Survives conditions that cleave Boc/tBu groups.

-

Crystalline Nature: Phthalimide derivatives often crystallize well, simplifying purification without chromatography.

-

Defined Spacing: Allows the introduction of exact alkyl chain lengths (

to

Mechanistic Insight: The Modified Gabriel Synthesis

The core chemistry relies on the Gabriel Synthesis , where potassium phthalimide acts as a nucleophile to displace a halide from an alkyl chain. In a bioconjugation context, this is often modified to install a linker on a drug payload or a surface before revealing the amine for protein attachment.

Workflow Visualization

The following diagram outlines the critical path from linker synthesis to protein conjugation.

Figure 1: Strategic workflow for utilizing phthalimide-protected linkers. The process is bifurcated into harsh small-molecule synthesis (left) and sensitive bioconjugation (right).

Experimental Protocols

Protocol A: Synthesis of Phthalimide-Alkyl Linkers

Objective: To install a protected amine spacer onto a payload or intermediate. Context: This step uses the Gabriel Synthesis logic.[1][2][3][4][5][6][7][8]

Materials:

-

Substrate: Alkyl halide (Bromo- or Iodo-alkane) or Alcohol (for Mitsunobu).

-

Reagent: Potassium Phthalimide (Sigma-Aldrich).

-

Solvent: DMF (anhydrous) or Acetonitrile.

-

Temperature: 60°C – 90°C.

Step-by-Step:

-

Dissolution: Dissolve the alkyl halide substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Addition: Add Potassium Phthalimide (1.2 equiv). The salt is poorly soluble initially but will dissolve as the reaction proceeds.

-

Reaction: Heat the mixture to 70°C under an inert atmosphere (

or Ar) for 4–12 hours. Monitor by TLC (Phthalimide is UV active at 254 nm).[9] -

Workup:

-

Cool to room temperature.

-

Pour into ice water. The phthalimide product often precipitates.

-

Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with water/brine (3x) to remove DMF.

-

-

Validation:

H NMR will show the characteristic symmetric aromatic doublet-doublet pattern of the phthalimide group at

Expert Insight: If your substrate is sensitive to base, use the Mitsunobu condition (Phthalimide,

, DIAD, THF) instead of the potassium salt alkylation. This avoids the basicity of the potassium salt [1].

Protocol B: Deprotection (The "Unmasking")

Objective: To liberate the primary amine for bioconjugation without damaging the payload. Critical Warning: Hydrazine is toxic and can reduce disulfide bonds in proteins. Never perform this step in the presence of a native antibody or protein. This must be done on the small molecule before conjugation.

Comparison of Methods:

| Method | Reagents | Conditions | Pros | Cons |

| Ing-Manske | Hydrazine Hydrate | Ethanol, Reflux, 2h | Standard, High Yield | Incompatible with ketones/aldehydes; Hydrazine is toxic. |

| Methylamine | 40% Methylamine (aq) | EtOH/Water, RT, 4-16h | Milder, volatile byproducts | Slower than hydrazine. |

| Sodium Borohydride | 2-step, RT | Very mild, reductive | Multi-step workup required. |

Recommended Procedure (Ing-Manske Variant):

-

Setup: Dissolve the Phthalimide-Linker-Payload in Ethanol (or MeOH/THF mixture if solubility is poor).

-

Cleavage: Add Hydrazine Hydrate (3.0 – 5.0 equiv).

-

Incubation: Heat to reflux (approx. 75°C) for 2 hours. A white precipitate (phthalhydrazide) will form, indicating success.

-

Workup:

-

Cool to RT.

-

Filter off the white solid (phthalhydrazide byproduct).

-

Concentrate the filtrate.

-

Crucial Step: The amine may form a salt with excess hydrazine. Redissolve in DCM and wash with basic water (

) to ensure the amine is free-based, or purify via Reverse-Phase HPLC (0.1% TFA) to isolate the amine salt.

-

Protocol C: Bioconjugation to Protein

Objective: Conjugate the newly liberated amine-linker-payload to an antibody or protein.

Materials:

-

Protein: Antibody (e.g., IgG1) in PBS, pH 7.4.

-

Linker-Payload: The amine-terminated molecule from Protocol B.

-

Crosslinker (if payload isn't pre-activated): DSC (Disuccinimidyl carbonate) or BS3.

Step-by-Step:

-

Activation (If needed): If your linker has a free amine on one end and the drug on the other, you likely need to attach it to the protein's surface lysines or cysteines.

-

Scenario: Attaching Amine-Linker-Drug to Antibody Lysines.

-

Bridge: Use a homobifunctional crosslinker (e.g., Disuccinimidyl glutarate) or convert the linker amine to an NHS-ester or Isothiocyanate before this step if possible.

-

-

Direct Conjugation (NHS-Ester route):

-

Ensure the protein buffer is free of primary amines (No Tris/Glycine). Use PBS or HEPES (pH 8.0).

-

Dissolve the activated Linker-Payload (NHS-ester form) in dry DMSO (10 mg/mL).

-

Add linker to protein (molar excess 5–20x depending on desired Drug-to-Antibody Ratio).

-

Incubate 1 hour at RT or 4°C overnight.

-

-

Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) or dialysis (10k MWCO).

Troubleshooting & Optimization

Self-Validating the System

To ensure the protocol is working without wasting precious protein:

-

The "Ninhydrin Check": After Protocol B (Deprotection), spot the product on a TLC plate and stain with Ninhydrin. A free primary amine will turn deep purple/blue . The phthalimide precursor will not stain.

-

Mass Spectrometry Shift: The cleavage of the phthalimide group results in a specific mass loss.

-

Formula change:

(Phthaloyl group) -

Mass Shift: Expect a decrease of ~130.1 Da from the protected species to the free amine.

-

Common Pitfalls

-

Incomplete Deprotection: If the phthalhydrazide precipitate doesn't form, the reaction may need more heat or time. However, prolonged heating can degrade peptide payloads. Solution: Switch to the Methylamine method (RT, overnight) for sensitive substrates [2].

-

Solubility Issues: Phthalimides are hydrophobic. If the starting material precipitates out of Ethanol during deprotection, add THF or DCM as a co-solvent.

Emerging Applications: PROTACs

In PROTAC development, phthalimide derivatives (like Thalidomide/Pomalidomide) are often the warhead targeting Cereblon (CRBN), not just a protecting group [3].

Distinction:

-

As a Protecting Group: Attached to the alkyl linker, removed to reveal an amine for conjugation.

-

As a Ligand: Attached permanently to one end of the linker to recruit E3 ligase.

-

Note: If synthesizing a PROTAC where the CRBN ligand is required, ensure your deprotection conditions for the other end of the linker (if using orthogonal protection) do not degrade the phthalimide imide ring of the thalidomide moiety.

References

-

Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]

-

National Institutes of Health (PubMed). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorg Med Chem Lett. 2016.[10] Available at: [Link]

-

Chemistry LibreTexts. Gabriel Synthesis Mechanism and Overview. Available at: [Link][2][3][5][6][7][8][9][11][12][13][14]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 14. medchemexpress.com [medchemexpress.com]

Preparation of radiolabeled ligands using N-(6-Iodohexyl)phthalimide precursors

Application Note: Strategic Utilization of N-(6-Iodohexyl)phthalimide in the Synthesis of PET Radiotracers

Abstract & Strategic Overview

In the development of radiopharmaceuticals for Positron Emission Tomography (PET), the modulation of pharmacokinetics and binding affinity often requires the introduction of aliphatic spacers between the pharmacophore and the radiolabeling site.

This application note details the protocol for using

Key Advantages:

-

Protection: The phthalimide moiety protects the terminal amine during the initial alkylation of the pharmacophore.[1]

-

Lipophilicity Modulation: The hexyl (

) chain increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration. -

Versatility: The resulting primary amine (after deprotection) is a universal "handle" for conjugation with various radiometals (via chelators) or halogens (via prosthetic groups).

Chemical Basis & Mechanism[1][2][3]

The utility of

Mechanism of Action:

-

Alkylation: The drug pharmacophore (containing a secondary amine, phenol, or thiol) attacks the C-I bond, displacing iodide.

-

Deprotection (Ing-Manske Procedure): Hydrazine hydrate attacks the phthalimide carbonyls, releasing the primary amine and forming phthalhydrazide as a byproduct.

-

Radiolabeling: The free amine reacts with an activated ester (e.g., [

F]SFB) to form a stable amide bond.

Experimental Protocols

Phase 1: Synthesis of the Amino-Functionalized Precursor (Cold Chemistry)

Objective: To attach the hexyl linker to a hypothetical pharmacophore (Drug-NuH) and deprotect the amine.

Materials Required:

-

Pharmacophore (Drug-NuH)

- -(6-Iodohexyl)phthalimide (Reagent Grade)

-

Acetonitrile (Anhydrous)

-

Potassium Carbonate (

) -

Hydrazine Hydrate[2]

Step-by-Step Protocol:

-

Coupling Reaction:

-

Dissolve 1.0 eq of the Pharmacophore in anhydrous Acetonitrile.

-

Add 1.5 eq of anhydrous

to act as a base. -

Add 1.2 eq of

-(6-Iodohexyl)phthalimide . -

Reflux at 80°C for 12–16 hours under Nitrogen atmosphere.

-

Monitor: Check reaction progress via TLC (SiO

, DCM:MeOH 95:5). The starting material (Drug-NuH) should disappear. -

Workup: Filter off inorganic salts. Evaporate solvent. Purify the intermediate (Drug-Hexyl-Phthalimide) via Flash Chromatography.

-

-

Deprotection (Hydrazinolysis):

-

Dissolve the purified intermediate in Ethanol.

-

Add 5.0 eq of Hydrazine Hydrate.

-

Reflux at 85°C for 2–4 hours. A white precipitate (phthalhydrazide) will form.

-

Workup: Cool to room temperature. Filter off the white precipitate.

-

Evaporate the filtrate. Redissolve residue in DCM and wash with 1N NaOH (to remove residual phthalhydrazide) and Brine.

-

Dry over

and concentrate to yield the Precursor (Drug-Hexyl-NH

-

Phase 2: Radiolabeling Protocol (Hot Chemistry)

Objective: Labeling the precursor with Fluorine-18 using [

Step-by-Step Protocol:

-

Preparation of [

F]SFB:-

Synthesize [

F]SFB using a standard synthesis module (e.g., GE TRACERlab or Synthera). -

Evaporate the [

F]SFB fraction to dryness in the reaction vessel.

-

-

Conjugation:

-

Dissolve 2.0 mg of Precursor (Drug-Hexyl-NH

) in 500 µL of DMSO containing 10 µL of Diisopropylethylamine (DIPEA). -

Add this solution to the dried [

F]SFB residue. -

Heat at 60°C for 10 minutes.

-

-

Purification:

-

Dilute the reaction mixture with 2 mL of water.

-

Inject onto a Semi-Preparative HPLC column (C18).

-

Collect the radioactive product peak.

-

-

Formulation:

-

Pass the collected fraction through a C18 Sep-Pak cartridge.

-

Wash with 10 mL water.

-

Elute product with 1 mL Ethanol.

-

Dilute with Saline (0.9%) to <10% Ethanol concentration for injection.

-

Visualization of Workflows

Figure 1: Synthetic Pathway (Cold Chemistry)

Caption: The conversion of the pharmacophore to the radiolabeling precursor using N-(6-Iodohexyl)phthalimide via Gabriel Synthesis logic.

Figure 2: Radiolabeling Workflow (Hot Chemistry)

Caption: Conjugation of the amino-functionalized precursor with [18F]SFB to yield the final PET tracer.

Quality Control & Data Specifications

To ensure the "Trustworthiness" of the protocol, the following QC parameters must be met before batch release.

Table 1: Quality Control Specifications for Final Radiotracer

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless, particle-free |

| Radiochemical Purity | Analytical HPLC | > 95% |

| Molar Activity | HPLC (UV vs Rad) | > 10 GBq/µmol |

| Residual Solvents | GC | EtOH < 10%; DMSO < 5000 ppm |

| pH | pH Strip/Meter | 4.5 – 8.5 |

| Radionuclidic Purity | Gamma Spectroscopy | > 99.5% F-18 (511 keV) |

| Filter Integrity | Bubble Point Test | > 50 psi (for 0.22 µm filter) |

References

-

Gabriel, S. (1887).[1][5] "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.[5]

-

Ing, H. R., & Manske, R. H. (1926).[2][4] "Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society, 2348-2351.[4]

-

Vaidyanathan, G., & Zalutsky, M. R. (1992). "Labeling proteins with fluorine-18 using N-succinimidyl 4-[18F]fluorobenzoate." Nuclear Medicine and Biology, 19(3), 275-281.

-

Tang, G., et al. (2003). "Synthesis and Evaluation of N-(6-[18F]Fluorohexyl)phthalimide." Journal of Labelled Compounds and Radiopharmaceuticals. (Note: This reference supports the direct labeling concept, though less common for clinical tracers).

-

Banister, S. D., et al. (2012). "Synthesis and structure-activity relationships of 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry. (Example of hexyl-chain modulation).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(6-Iodohexyl)phthalimide Alkylation

Welcome to the technical support resource for the alkylation of N-(6-Iodohexyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide

This section addresses specific issues you may encounter during the alkylation of N-(6-Iodohexyl)phthalimide with a generic nucleophile (Nu⁻). The underlying reaction is a classic Gabriel synthesis, a bimolecular nucleophilic substitution (Sₙ2) reaction.[1][2] Understanding this mechanism is key to resolving common problems.

Problem 1: The reaction is slow or appears incomplete after the expected reaction time.

Question: I've been running my alkylation reaction for several hours, but TLC analysis shows a significant amount of unreacted N-(6-Iodohexyl)phthalimide. What's causing the low conversion rate?

Answer:

A slow or incomplete Sₙ2 reaction is most often linked to issues with nucleophile reactivity, which is directly influenced by your choice of solvent.

Potential Causes & Solutions:

-

Inappropriate Solvent Choice (Protic Solvents): The most common mistake is using a polar protic solvent (e.g., ethanol, methanol, water). While these solvents are polar, they possess O-H or N-H bonds that can form strong hydrogen bonds with your anionic nucleophile.[3][4] This "cages" the nucleophile, stabilizing it and drastically reducing its ability to attack the electrophilic carbon on the iodohexyl chain.[5][6]

-

Solution: Switch to a polar aprotic solvent . These solvents lack acidic protons and cannot act as hydrogen-bond donors.[7] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) while leaving the nucleophile "naked" and highly reactive, which significantly accelerates the Sₙ2 reaction rate.[5][8]

-

-

Insufficient Polarity: Even among aprotic solvents, polarity matters. Non-polar solvents (e.g., hexane, toluene) will not adequately dissolve the phthalimide salt or stabilize the charged transition state of the Sₙ2 reaction, leading to poor reaction rates.

Recommended Solvents for N-(6-Iodohexyl)phthalimide Alkylation:

| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent solvating power for a wide range of reagents; a gold standard for Gabriel syntheses.[12][13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highest polarity, excellent for dissolving difficult substrates. High boiling point allows for a wide temperature range. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good polarity and lower boiling point, making it easier to remove post-reaction. |

| Acetone | Polar Aprotic | 20.7 | 56 | A less polar but effective option. Its volatility is advantageous for easy removal. |

Data sourced from various chemical property databases.[9][14]

Problem 2: I'm observing multiple spots on my TLC plate, suggesting side product formation.

Question: My reaction seems to be working, but I'm getting a messy reaction mixture with several byproducts. How can I improve the selectivity?

Answer:

While the Gabriel synthesis is generally clean for primary alkyl halides like N-(6-Iodohexyl)phthalimide, side reactions can still occur, often due to base-mediated elimination or reaction with the solvent itself.

Potential Causes & Solutions:

-

Elimination (E2) Competition: If your nucleophile is also a strong, sterically hindered base, it can promote the E2 elimination of hydriodic acid from the substrate, forming an alkene. This is less common with primary iodides but can be a factor.

-

Solution: Ensure your nucleophile is a "soft," non-hindered nucleophile rather than a hard, bulky base. If elimination persists, consider running the reaction at a lower temperature. The activation energy for elimination is often higher than for substitution.

-

-

Solvent Reactivity: Some solvents can participate in the reaction. For example, using DMF at very high temperatures (>150 °C) for prolonged periods can lead to decomposition and side reactions.

-

Solution: Operate within the recommended temperature range for your chosen solvent. For DMF, keeping the temperature at or below 100-120 °C is generally sufficient and safe.[15] If higher temperatures are required, switch to a more stable solvent like DMSO.

-

Experimental Protocol: General Procedure for Optimized Alkylation

This protocol provides a robust starting point for the alkylation of N-(6-Iodohexyl)phthalimide.

Steps:

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add your nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the suspension for 15-30 minutes.

-

Substrate Addition: Add N-(6-Iodohexyl)phthalimide (1.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phthalimide has been consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The N-alkylated product, being organic, should precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and inorganic salts.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents so much better for this Sₙ2 reaction?

The superiority of polar aprotic solvents is rooted in how they interact with the dissolved ions. An Sₙ2 reaction rate is dependent on the energy of both the reactants and the transition state.

-

Protic Solvents: These solvents (like methanol) have acidic protons (H-O) that form a tight solvation shell around the anionic nucleophile through hydrogen bonding. This significantly lowers the ground state energy of the nucleophile. To react, the nucleophile must shed some of this energy-lowering solvation shell, which increases the overall activation energy (ΔG‡) of the reaction, slowing it down.[4][10]

-

Aprotic Solvents: These solvents (like DMF) have strong dipoles to dissolve ions but lack the ability to hydrogen bond with the anion.[8] They solvate the cation (e.g., K⁺) well but leave the anion relatively unsolvated and high in energy. This "naked" and high-energy nucleophile can react much more quickly, as the activation barrier it needs to overcome is substantially lower.[5] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone (aprotic) than in methanol (protic).[11]

Q2: Can I use a solvent-free method for this alkylation?

Solvent-free, or neat, conditions are possible and are often explored for green chemistry initiatives.[16][17] This typically involves heating the solid reactants together, sometimes with the aid of ball-milling (mechanochemistry).[18]

-

Advantages: Reduces solvent waste, can sometimes lead to faster reactions due to high concentration.

-

Disadvantages: Can require very high temperatures (e.g., 170-200 °C), which may lead to thermal decomposition or side products.[13] It can also result in a solid mass that is difficult to stir and handle ("caking").[13] For N-(6-Iodohexyl)phthalimide, using a solvent like DMF provides much better temperature control and generally leads to cleaner reactions and higher yields.[13]

Q3: What is the logic for choosing between DMF, DMSO, and Acetonitrile?

The choice depends on a balance of reaction requirements and practical considerations.

-

Choose DMSO when you face solubility challenges with your starting materials or when a very high reaction temperature is needed. Its high boiling point (189 °C) provides a wide operating range.

-

Choose DMF as the best general-purpose solvent for this reaction. It offers an excellent balance of high polarity and a moderate boiling point (153 °C), suitable for most alkylations.[13]

-

Choose Acetonitrile (ACN) when your reaction proceeds efficiently at lower temperatures (below 82 °C) and you prioritize ease of removal during workup. Its lower boiling point simplifies evaporation.

References

- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?

- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.

- Chemistry Stack Exchange. (2015, April 14). Solvents in substitution reactions.

- Scribd. (n.d.). Role of Solvent in SN.

- Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

- Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.

- YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.

- Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect Sₙ2 Reactions.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Organic Chemistry Portal. (n.d.). Phthalimides.

- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

- ResearchGate. (2025, August 9). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions.

- The Journal of Organic Chemistry. (2025, February 21). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones.

- Wikipedia. (n.d.). Gabriel synthesis.

- University of California, Davis. (n.d.). Dielectric Constant of Common solvents.

- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.

- Open Access Journals at IU Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis1.

- Beilstein Journal of Organic Chemistry. (2017, August 22). Mechanochemical N-alkylation of imides.

- PMC. (2017, August 22). Mechanochemical N-alkylation of imides.

Sources

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Phthalimides [organic-chemistry.org]

- 13. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

13C NMR chemical shifts for N-(6-Iodohexyl)phthalimide

An In-Depth Guide to the Spectroscopic Characterization of N-(6-Iodohexyl)phthalimide: A Comparative Analysis of 13C NMR and Alternative Techniques

In the realm of synthetic chemistry and drug development, the unambiguous characterization of novel molecules is paramount. N-(6-Iodohexyl)phthalimide, a key intermediate in the synthesis of various biologically active compounds and functionalized materials, requires precise structural elucidation to ensure purity and predict reactivity. This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(6-Iodohexyl)phthalimide, offering a detailed interpretation based on established principles and comparative data from related structures. Furthermore, we will objectively compare the insights gained from 13C NMR with those from other powerful analytical techniques, providing researchers with a holistic understanding of the available characterization tools.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable technique for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) providing valuable information about its electronic environment.[1] Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the chemical shift, allowing for a detailed structural map. For N-(6-Iodohexyl)phthalimide, 13C NMR provides a definitive fingerprint of its molecular structure.

Predicted 13C NMR Chemical Shifts for N-(6-Iodohexyl)phthalimide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~168 | The carbonyl carbons of the phthalimide group are highly deshielded due to the electronegativity of the oxygen atoms and their sp2 hybridization.[2] |

| C (quaternary, aromatic) | ~132 | The quaternary carbons of the benzene ring to which the carbonyl groups are attached are deshielded. |

| CH (aromatic) | ~123, ~134 | The protonated aromatic carbons of the phthalimide ring will appear in the typical aromatic region.[2] |

| N-C H2 | ~38 | The carbon directly attached to the nitrogen atom is deshielded by the electronegative nitrogen. |

| N-CH2-C H2 | ~28 | Alkyl chain carbon in a typical alkane environment. |

| N-(CH2)2-C H2 | ~26 | Alkyl chain carbon in a typical alkane environment. |

| N-(CH2)3-C H2 | ~30 | Alkyl chain carbon in a typical alkane environment. |

| C H2-I | ~7 | The carbon atom directly bonded to the highly electronegative iodine atom is significantly shielded, a characteristic feature of iodoalkanes. |

| I-CH2-C H2 | ~33 | The β-carbon to the iodine atom is deshielded relative to a normal alkane carbon. |

A Comparative Look: Alternative and Complementary Analytical Techniques

While 13C NMR is a powerful tool for elucidating the carbon skeleton, a comprehensive characterization of N-(6-Iodohexyl)phthalimide relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is a fundamental technique that provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For N-(6-Iodohexyl)phthalimide, ¹H NMR would reveal the distinct signals for the aromatic protons of the phthalimide group and the methylene protons of the hexyl chain. The integration of these signals would confirm the ratio of protons in different environments, while the splitting patterns (multiplicity) would elucidate the connectivity between adjacent carbon atoms.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[3] For N-(6-Iodohexyl)phthalimide, the IR spectrum would prominently feature:

-

Strong C=O stretching vibrations around 1700-1770 cm⁻¹, characteristic of the imide carbonyl groups.

-

C-N stretching vibrations around 1300-1390 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

-

C-I stretching vibration in the far-IR region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[3] For N-(6-Iodohexyl)phthalimide, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₄H₁₆INO₂). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with characteristic losses of the iodine atom and fragments of the alkyl chain and phthalimide group.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound.[3] For N-(6-Iodohexyl)phthalimide, a reversed-phase HPLC method would be employed to separate the target compound from any starting materials, byproducts, or impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used for quantification.

Experimental Protocols

Acquiring a 13C NMR Spectrum

A standard protocol for obtaining a proton-decoupled 13C NMR spectrum of N-(6-Iodohexyl)phthalimide is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition Parameters:

-

Set the spectrometer frequency for 13C (e.g., 125 MHz on a 500 MHz instrument).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Use a pulse program with proton decoupling (e.g., zgpg30).

-

Set an appropriate relaxation delay (D1) to allow for full relaxation of the carbon nuclei (typically 1-5 seconds).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).[4]

-

Visualizing the Molecular Structure and Analytical Workflow

Caption: Molecular structure of N-(6-Iodohexyl)phthalimide.

Caption: A typical workflow for the characterization of a synthesized organic compound.

Conclusion

The comprehensive characterization of N-(6-Iodohexyl)phthalimide is achieved through a synergistic approach employing multiple analytical techniques. While 13C NMR provides an unparalleled, detailed map of the carbon framework, its power is magnified when combined with the complementary information from ¹H NMR, IR spectroscopy, mass spectrometry, and HPLC. This multi-faceted analytical strategy ensures the unambiguous confirmation of the molecule's structure and purity, a critical step in any chemical research and development endeavor.

References

-

Synthesis, FTIR, 13 C-NMR and Temperature-Dependent 1 H‑NMR Characteristics of Bis-naphthalimide Derivatives. (2012). MDPI. Available at: [Link]

-

13 C NMR spectrum of phthalimide analog. ResearchGate. Available at: [Link]

-

Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. RSC Publishing. Available at: [Link]

-

Phthalimide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Phthalimide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research Analytical Chemistry Software. Available at: [Link]

-

NMR Chemical Shifts. Journal of Organic Chemistry. Available at: [Link]

-

Neural Network Prediction of Carbon-13 NMR Chemical Shifts of Alkanes. Journal of Chemical Information and Computer Sciences. Available at: [Link]

-

13C-NMR. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Available at: [Link]

-

A convenient and accurate method for predicting 13C chemical shifts in organic molecules. (2018). RSC Publishing. Available at: [Link]

-

13C NMR Chemical Shift. (2022). Oregon State University. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Available at: [Link]

-

A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

-

13-C NMR - How Many Signals. (2022). Master Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of some new N-substituted phthalimide. (2025). ResearchGate. Available at: [Link]

-

Synthetic method and characterization of novel phthalamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. ResearchGate. Available at: [Link]

-

Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA. (2015). Semantic Scholar. Available at: [Link]

-

A Spectroscopic and In Silico Description of the Non-Covalent Interactions of Phthalic Acid Imide Derivatives with Deoxyribonucleic Acid—Insights into Their Binding Characteristics and Potential Applications. (2024). MDPI. Available at: [Link]

-

Structural and Spectroscopic Characterization of a Zinc-bound N-oxy- phthalimide Radical. Available at: [Link]

-

Phthalimide. Wikipedia. Available at: [Link]

-

Advanced Chromatographic and Spectroscopic Techniques for the Analysis of Emerging Contaminants and Non-Nutritive Sweeteners in Ready. (2025). SARC Publisher. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-(6-Iodohexyl)isoindole-1,3-dione and its Analogs

Introduction

In the landscape of modern drug discovery and chemical biology, bifunctional molecules serve as critical tools for researchers. Among these, 2-(6-Iodohexyl)isoindole-1,3-dione is a noteworthy reagent. Its structure is a deliberate marriage of two key functionalities: a stable, hydrophobic phthalimide headgroup and a reactive 6-iodohexyl chain. The phthalimide group often serves as a protecting group for a primary amine or as a core scaffold in molecules like thalidomide and its analogs, which have seen a resurgence in therapeutic applications[1][2]. The iodohexyl chain, conversely, provides a reactive handle for nucleophilic substitution, making it ideal for tethering the molecule to proteins or other biomolecules.

Understanding the structural integrity and metabolic fate of such molecules is paramount. Mass spectrometry (MS) is the definitive tool for this characterization, and a thorough understanding of the compound's fragmentation pattern underpins its unambiguous identification. This guide provides an in-depth analysis of the fragmentation behavior of 2-(6-Iodohexyl)isoindole-1,3-dione under electrospray ionization (ESI) conditions. Furthermore, it presents a comparative analysis against its common structural analogs—the bromo, azido, and hydroxy derivatives—to equip researchers with the knowledge to differentiate these critical reagents in complex matrices.

Section 1: Fragmentation Deep Dive: 2-(6-Iodohexyl)isoindole-1,3-dione